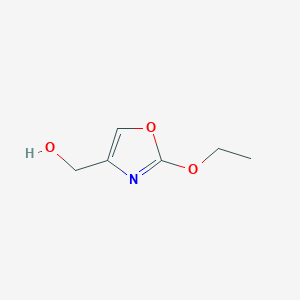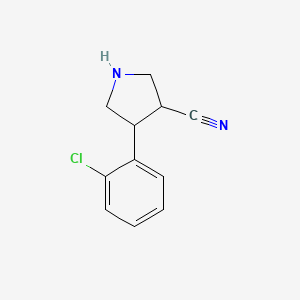
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile
Overview
Description
“4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile” is a chemical compound that is commonly used in scientific experiments. It has a molecular weight of 243.14 and its IUPAC name is this compound hydrochloride .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrrolidine rings can be involved in a variety of chemical reactions . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Its molecular weight is 243.14 and its IUPAC name is this compound hydrochloride .
Scientific Research Applications
Spectroscopic and Antimicrobial Studies
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile has been utilized in the formation of transition metal complexes with metals like Mn(II), Fe(III), Co(II), and Ni(II). These complexes have been characterized through various spectroscopic methods and thermal analyses, revealing the bidentate nature of the ligand in the complexes. Furthermore, these complexes exhibited significant antibacterial activity, higher than the free ligand itself, indicating the potential of this compound in developing antimicrobial agents Sadeek, Zordok, El‐Attar, & Ibrahim, 2015.
Synthesis of Pyrrolopyridine Scaffolds
Another study focused on the synthesis of biologically active Pyrrolo[2,3-b]Pyridine scaffolds. The compound this compound was crucial in the reaction process to afford high yields of these scaffolds, showcasing the compound's significance in the synthesis of new and potentially biologically active structures Sroor, 2019.
Microbiological Activity of Pyrrolidine Derivatives
The compound has also been used in synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives. These derivatives, obtained through various reactions, demonstrated significant bacteriostatic and antituberculosis activities, indicating the compound's role in developing potential therapeutic agents Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008.
Optical and Junction Characteristics
In the realm of material science, derivatives of this compound have been studied for their thermal, structural, optical, and diode characteristics. The study provides insights into the polycrystalline nature of these compounds and their potential applications in device fabrication, such as photosensors Zedan, El-Taweel, & El-Menyawy, 2020.
Future Directions
The future directions for “4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile” could involve further exploration of its potential biological activities and its use in the development of new drugs. As the pyrrolidine ring is a versatile scaffold for novel biologically active compounds , there is potential for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-(2-chlorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGRSWBBZMWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
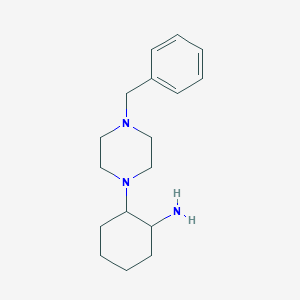

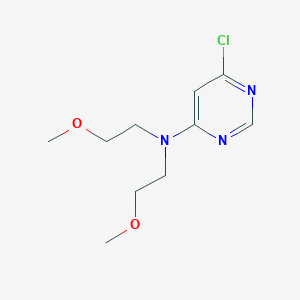
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
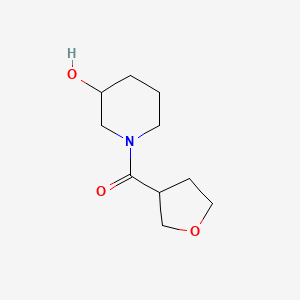
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
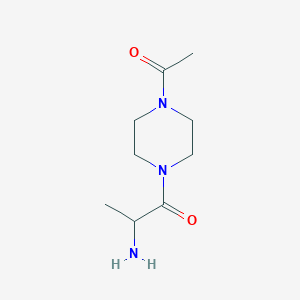

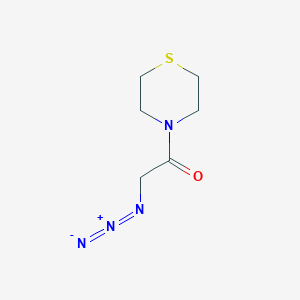

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
